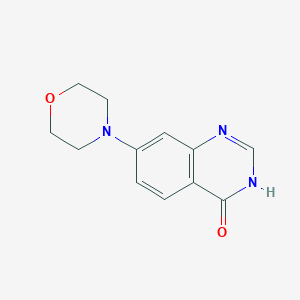7-(Morpholin-4-yl)quinazolin-4(3H)-one
CAS No.: 1265848-98-3
Cat. No.: VC4988459
Molecular Formula: C12H13N3O2
Molecular Weight: 231.255
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1265848-98-3 |
|---|---|
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 231.255 |
| IUPAC Name | 7-morpholin-4-yl-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2,(H,13,14,16) |
| Standard InChI Key | NBTYLMFLZWTFJP-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a quinazolin-4(3H)-one core, a heterocyclic system featuring a fused benzene and pyrimidine ring. The morpholine group (a six-membered ring containing one nitrogen and one oxygen atom) is attached at the 7-position of the quinazoline scaffold. This substitution imparts distinct electronic and steric properties, influencing reactivity and biological activity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1265848-98-3 |
| Molecular Formula | |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 7-morpholin-4-yl-3H-quinazolin-4-one |
| SMILES Notation | C1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3 |
| InChI Key | NBTYLMFLZWTFJP-UHFFFAOYSA-N |
Physicochemical Properties
The compound is a solid at room temperature, with a predicted boiling point of 455.7 \pm 55.0 \, ^\circ\text{C} and moderate solubility in dimethyl sulfoxide (DMSO) and methanol . Its pKa of suggests partial ionization under physiological conditions, which may influence bioavailability in pharmacological contexts.
Table 2: Experimental and Predicted Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 455.7 \pm 55.0 \, ^\circ\text{C} (Predicted) | |
| Density | (Predicted) | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | |
| Storage Conditions | 2–8°C |
Synthetic Pathways and Optimization
General Synthesis Strategy
While no direct synthesis protocol for 7-(Morpholin-4-yl)quinazolin-4(3H)-one is disclosed in the provided sources, analogous quinazoline derivatives are synthesized via cyclization and substitution reactions. For example, the patent CN104130199A outlines a multi-step process for a related Gefitinib intermediate, involving nitration, reduction, and alkylation . Adapting these methods, the target compound could be synthesized through:
-
Formation of the Quinazoline Core: Cyclization of anthranilic acid derivatives or nitriles under acidic conditions.
-
Morpholine Substitution: Nucleophilic aromatic substitution or Ullmann-type coupling to introduce the morpholine group at the 7-position .
Reaction Conditions and Catalysis
Key parameters from analogous syntheses include:
-
Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or acetone facilitate nucleophilic substitutions .
-
Temperature Range: Reactions often proceed at 60–120°C to optimize kinetics without promoting side reactions .
-
Catalysts: Base catalysts (e.g., , triethylamine) enhance deprotonation and nucleophilicity .
Table 3: Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | HCl/MeOH, 60–65°C | 72% | |
| Alkylation | , acetone, 55–60°C | 86% | |
| Purification | Recrystallization (Ethanol) | >95% |
Applications in Drug Discovery and Development
Emerging Therapeutic Targets
Recent studies explore its utility in:
-
Oncology: Inhibiting aberrant signaling pathways in non-small cell lung cancer (NSCLC).
-
Inflammation: Modulating COX-2 and LOX enzymes implicated in arthritis .
Research Findings and Biological Activity
Structure-Activity Relationships (SAR)
-
Morpholine Substitution: Enhances solubility and metabolic stability compared to alkylamino groups.
-
Quinazolin-4(3H)-one Core: Essential for hydrogen bonding with kinase domains .
Future Directions and Challenges
Synthetic Chemistry Innovations
-
Green Chemistry Approaches: Reducing solvent waste via catalytic reactions.
-
Continuous Flow Synthesis: Improving yield and scalability .
Pharmacological Exploration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume